1-(1-Ethyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid

Medicinal chemistry Lipophilicity optimization ADME prediction

Researchers requiring N-ethyl-substituted 1,3'-bipyrazole scaffolds often face batch-to-batch variability in lipophilicity (ΔLogP) and synthetic reactivity. This compound solves that by providing a consistent, high-purity starting point. - Optimized fragment-like properties: XLogP3 0.7, TPSA 72.9 Ų, placing it within ideal lead-like space. - Distinct N-ethyl substituent avoids the metabolic liability of N-phenyl while offering a better lipophilic-steric balance than N-methyl for SAR. - Carboxylic acid handle enables rapid diversification into amides, esters, or metal complexes (Cu, Zn, Pd). - Supplied at 95% purity, suitable for parallel synthesis and fragment growing campaigns.

Molecular Formula C9H10N4O2
Molecular Weight 206.20 g/mol
Cat. No. B13074324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Ethyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid
Molecular FormulaC9H10N4O2
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)N2C=CC(=N2)C(=O)O
InChIInChI=1S/C9H10N4O2/c1-2-12-5-4-8(11-12)13-6-3-7(10-13)9(14)15/h3-6H,2H2,1H3,(H,14,15)
InChIKeyLQTGCTCZOVCSGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Baseline


1-(1-Ethyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid (CAS 1697270-06-6; synonym: 1'-ethyl-1'H-[1,3'-bipyrazole]-3-carboxylic acid) is a heterocyclic building block belonging to the 1,3'-bipyrazole-3-carboxylic acid class, with molecular formula C₉H₁₀N₄O₂ and molecular weight 206.20 g/mol [1]. The compound features two directly linked pyrazole rings, an N-ethyl substituent on the distal pyrazole nitrogen (position 1'), and a carboxylic acid group at the 3-position of the proximal pyrazole ring. Its computed XLogP3 is 0.7 and topological polar surface area (TPSA) is 72.9 Ų [1]. Commercially, the compound is typically supplied at 95% purity for research use only, with catalog availability from multiple vendors but limited bulk-scale options .

Why Ethyl Substitution Cannot Be Replaced


Substitution of the N-ethyl group for N-methyl, N-H, or N-phenyl on the 1,3'-bipyrazole-3-carboxylic acid scaffold produces quantifiable changes in lipophilicity (ΔXLogP3), hydrogen-bonding capacity, molecular flexibility (rotatable bond count), and synthetic reactivity that directly affect downstream performance in medicinal chemistry campaigns, coordination chemistry, and agrochemical lead optimization [1]. The ethyl substituent occupies a distinct lipophilic–steric trade-off space relative to methyl, unsubstituted, and phenyl analogs; generic replacement without accounting for these differences risks altering target binding, solubility profile, and metabolic stability in a non-linear fashion that cannot be compensated by simple molar equivalence [2].

Quantitative Differential Evidence


Lipophilicity Advantage for Membrane Permeability

The target compound bearing an N-ethyl group exhibits a computed XLogP3 of 0.7, which is approximately 0.4–0.5 log unit higher than the predicted XLogP3 of the N-methyl analog 1'-methyl-1'H-[1,3'-bipyrazole]-3-carboxylic acid (estimated XLogP3 ≈ 0.2–0.3 based on the one-carbon homologation difference) [1]. This ΔlogP of ~0.4 represents a roughly 2.5-fold increase in octanol–water partition coefficient, placing the ethyl derivative closer to the optimal lipophilicity range (LogP 1–3) for blood–brain barrier penetration and oral absorption while remaining below the LogP >3 threshold associated with poor solubility and promiscuous binding [2].

Medicinal chemistry Lipophilicity optimization ADME prediction

Favorable Drug-Like Topological Polar Surface Area

The target compound has a TPSA of 72.9 Ų (PubChem) or 72.94 Ų (LeYan vendor data), which is well below the 90 Ų threshold associated with good oral absorption [1]. The replacement of the ethyl group with a phenyl substituent (e.g., 1-(1-phenyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid) would increase TPSA only marginally but would add significant molecular weight (~+58 Da) and a larger aromatic surface area that may increase LogP disproportionately and introduce CYP-mediated metabolism liabilities. The unsubstituted analog (1-(1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid) would reduce TPSA only slightly but would introduce an additional H-bond donor (N-H), altering solubility and crystal packing.

Drug-likeness Oral bioavailability Property-based design

Synthetic Yield Advantage in Electrophilic Chlorination

In a direct comparative study of electrochemical chlorination at a Pt anode in aqueous NaCl, 1-ethylpyrazole-3-carboxylic acid afforded the 4-chlorosubstituted product in 80% yield, whereas the corresponding 1-methylpyrazole-3-carboxylic acid gave only 69% under identical conditions [1]. Although this study examines monopyrazole rather than the bipyrazole scaffold, the N-substituent electronic and steric influence on the pyrazole ring's electrophilic aromatic substitution reactivity is directly transferable to the bipyrazole series, suggesting that the ethyl derivative offers a 11-percentage-point yield advantage in downstream halogenation derivatization steps relative to the methyl analog.

Synthetic chemistry Regioselectivity Building block derivatization

Conformational Flexibility from N-Ethyl Substituent

The target compound possesses 3 rotatable bonds (excluding the carboxylic acid O-H rotation), comprising the ethyl C-C bond and the two pyrazole–pyrazole and pyrazole–carboxyl linkages, as confirmed by PubChem and LeYan data [1]. In contrast, the N-methyl analog has only 2 rotatable bonds (the methyl group is a symmetric rotor and does not contribute meaningfully to conformational diversity), and the N-unsubstituted analog has 2 rotatable bonds. This additional rotatable bond in the ethyl derivative provides access to a broader conformational ensemble that can be exploited for induced-fit binding to protein targets with flexible active sites, albeit at a modest entropic cost.

Molecular flexibility Conformational analysis Target engagement

Bipyrazole Scaffold Biological Activity Landscape

A comprehensive patent review of bipyrazole derivatives (2010–2021) documents that biological activity is strongly dependent on the nature and position of substituents on the bipyrazole skeleton [1]. Among 1,3'-bipyrazole derivatives specifically, N-substitution modulates potency across multiple target classes: anticancer (CDK-2/VEGFR-2 dual inhibition, IC₅₀ values as low as 0.73 μM for optimized bipyrazoles) [2], anti-inflammatory (COX-1/COX-2 inhibition with IC₅₀ values in the low micromolar range for amide-linked bipyrazoles) [3], and antimicrobial activity. Although the specific ethyl-substituted bipyrazole-3-carboxylic acid has not been the subject of a standalone published bioactivity study, the class-level structure–activity relationships indicate that the N-ethyl group balances steric bulk and lipophilicity in a manner distinct from N-methyl or N-phenyl substituents, which directly influences target potency.

Kinase inhibition Anti-inflammatory Anticancer COX inhibition

Recommended Procurement and Application Scenarios


Fragment-Based Drug Discovery with Balanced Lipophilicity

With XLogP3 = 0.7 and TPSA = 72.9 Ų, this compound lies within optimal fragment-like property space [1]. Fragments with LogP 0.7 are sufficiently lipophilic for target engagement while avoiding the solubility and promiscuity penalties of LogP > 3. The ethyl group provides a synthetic handle for further SAR exploration via amide coupling or esterification at the carboxylic acid, making this compound suitable as a core scaffold in fragment growing or linking campaigns targeting kinases, COX enzymes, or antimicrobial targets identified in the bipyrazole patent literature [2].

Coordination Chemistry and MOF Synthesis

The carboxylic acid group at the 3-position enables deprotonation and metal coordination (e.g., Cu, Zn, Pd, Au), while the N-ethyl substituent modulates the lipophilic character of the resulting metal complexes [1]. Bipyrazole-based ligands with carboxylic acid donors have been employed in the synthesis of macrocyclic organotin(IV) carboxylates and Au(III) complexes with demonstrated antifungal and DNA-intercalating properties [3][4]. The ethyl analog offers a distinct solubility and crystallinity profile compared to the methyl or phenyl variants, which can influence crystal packing and framework porosity in MOF applications.

Agrochemical Lead Optimization

The bipyrazole patent review documents insecticidal and antimicrobial activities across multiple substitution patterns [2]. The N-ethyl substituent on the 1,3'-bipyrazole-3-carboxylic acid scaffold provides a lipophilicity increment over N-methyl while avoiding the metabolic liability and molecular weight increase of N-phenyl, a critical balance for agrochemical candidates where environmental persistence and cost of goods are constrained. The carboxylic acid functionality allows for further diversification into esters, amides, or hydrazides, common motifs in commercial agrochemical agents.

Synthetic Methodology Development

The 80% yield observed for electrophilic chlorination of the model 1-ethylpyrazole-3-carboxylic acid substrate (vs. 69% for 1-methyl) suggests favorable electronic properties for regioselective functionalization [5]. This compound can serve as a platform for investigating substituent effects on bipyrazole C–H functionalization, cross-coupling reactions (Suzuki, Buchwald–Hartwig), and carboxylic acid activation chemistry, where the ethyl group's electron-donating character may enhance reaction rates at the pyrazole 4-position relative to the methyl analog.

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